2-(2,6-Dichlorophenyl)succinic acid

Description

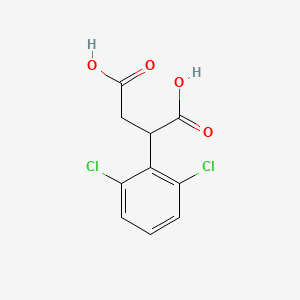

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c11-6-2-1-3-7(12)9(6)5(10(15)16)4-8(13)14/h1-3,5H,4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMXFQRRTUUZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695844 | |

| Record name | 2-(2,6-Dichlorophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42474-07-7 | |

| Record name | 2-(2,6-Dichlorophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 2 2,6 Dichlorophenyl Succinic Acid

Derivatization and Chemical Reactivity Studies

Oxidation Reactions and Product Characterization

The oxidation of 2-(2,6-dichlorophenyl)succinic acid primarily targets the dicarboxylic acid moiety. A key transformation in this category is the intramolecular dehydration to form the corresponding cyclic anhydride (B1165640), 2-(2,6-dichlorophenyl)succinic anhydride.

This reaction is typically achieved through the use of dehydrating agents such as acetyl chloride or phosphorus oxychloride. For instance, refluxing succinic acid with acetyl chloride is a known method for the preparation of succinic anhydride. libretexts.orgorgsyn.org Similarly, heating succinic acid with phosphorus oxychloride also yields the anhydride. orgsyn.org While specific literature detailing the oxidation of this compound is not abundant, these established methods for the parent succinic acid provide a strong basis for its synthesis. The reaction proceeds by activation of the carboxylic acid groups, followed by an intramolecular nucleophilic attack to form the five-membered anhydride ring and eliminate water.

Table 1: Products of Oxidation Reactions

| Starting Material | Reagent | Product |

| This compound | Acetyl chloride or Phosphorus oxychloride | 2-(2,6-Dichlorophenyl)succinic anhydride |

The characterization of the resulting 2-(2,6-dichlorophenyl)succinic anhydride would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show the characteristic symmetric and asymmetric C=O stretching bands of a cyclic anhydride, typically found around 1860 and 1780 cm⁻¹. In the ¹H NMR spectrum, the signals corresponding to the succinic acid protons would likely experience a shift due to the change in the electronic environment upon anhydride formation. Mass spectrometry would confirm the molecular weight of the product, which would be lower than the starting diacid due to the loss of a water molecule.

Reduction Reactions and Product Characterization

The reduction of the carboxylic acid groups in this compound leads to the formation of the corresponding diol, 2-(2,6-dichlorophenyl)butane-1,4-diol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for the reduction of carboxylic acids to primary alcohols. nih.govresearchgate.net

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The LiAlH₄ provides hydride ions (H⁻) which nucleophilically attack the carbonyl carbons of the carboxylic acid groups. This process occurs in a stepwise manner for both carboxylic acid groups, ultimately yielding the dialkoxide intermediate. Subsequent workup with water and acid protonates the alkoxides to afford the final diol product.

Table 2: Products of Reduction Reactions

| Starting Material | Reagent | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | 2-(2,6-Dichlorophenyl)butane-1,4-diol |

The characterization of 2-(2,6-dichlorophenyl)butane-1,4-diol would involve a combination of spectroscopic methods. The IR spectrum would show a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups, and the disappearance of the broad carboxylic acid O-H and C=O stretches. The ¹H NMR spectrum would be significantly different from the starting material, with new signals corresponding to the protons of the -CH₂OH groups. For instance, the ¹H NMR spectra of butane-1,4-diol and other similar 1,4-diols have been extensively studied and provide a reference for the expected signal patterns. nih.gov Mass spectrometry would confirm the molecular weight of the diol. PubChem provides computed properties and a SMILES string for the related compound 2-(2-chlorophenyl)butane-1,4-diol, which can serve as a reference. nih.gov

Nucleophilic Substitution Reactions on the Phenyl Ring

The 2,6-dichloro-substituted phenyl ring of the molecule is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, although the steric hindrance from the ortho chloro substituents and the succinic acid moiety can influence reactivity. The electron-withdrawing nature of the carboxylic acid groups can activate the ring towards nucleophilic attack.

The displacement of the chloride ions by nucleophiles such as hydroxide (B78521) (OH⁻) or ammonia (B1221849) (NH₃) would lead to the formation of 2-(2,6-dihydroxyphenyl)succinic acid and 2-(2,6-diaminophenyl)succinic acid, respectively. These reactions typically require forcing conditions, such as high temperatures and pressures, due to the stability of the aryl-chloride bond. The mechanism involves the attack of the nucleophile on the carbon atom bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the chloride ion.

Table 3: Products of Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Product |

| This compound | Hydroxide (e.g., NaOH) | 2-(2,6-Dihydroxyphenyl)succinic acid |

| This compound | Ammonia (NH₃) or an amine source | 2-(2,6-Diaminophenyl)succinic acid |

The characterization of these substitution products would be crucial to confirm the successful displacement of the chlorine atoms. For 2-(2,6-dihydroxyphenyl)succinic acid, the IR spectrum would exhibit broad O-H stretching bands for both the phenolic and carboxylic acid hydroxyl groups. The ¹H NMR spectrum would show the disappearance of the aromatic proton signals of the dichlorophenyl ring and the appearance of new signals corresponding to the dihydroxyphenyl ring. Mass spectrometry would indicate a significant change in the molecular weight corresponding to the replacement of two chlorine atoms with two hydroxyl groups.

Similarly, for 2-(2,6-diaminophenyl)succinic acid, the IR spectrum would show N-H stretching bands in the region of 3300-3500 cm⁻¹. The ¹H NMR spectrum would reveal new signals for the amino protons and a change in the aromatic proton signals. Mass spectrometry would confirm the molecular weight consistent with the substitution of chlorine with amino groups. The synthesis of a related compound, N-(2,6-dichlorophenyl)succinamic acid, from the reaction of succinic anhydride and 2,6-dichloroaniline (B118687) has been reported, and its crystal structure has been determined, providing some insight into the reactivity of the amino group in a similar chemical environment. researchgate.net

Advanced Analytical Methodologies for 2 2,6 Dichlorophenyl Succinic Acid Characterization

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(2,6-dichlorophenyl)succinic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information regarding the compound's carbon-hydrogen framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the connectivity and chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons of the dichlorinated phenyl ring would likely appear as a multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The succinic acid backbone protons would present a more complex pattern due to the presence of a chiral center, leading to diastereotopic protons. These would likely appear as a set of multiplets in the δ 2.5-4.5 ppm range. The acidic protons of the two carboxyl groups are expected to produce a broad singlet at a downfield chemical shift, generally above δ 10-12 ppm, the position of which can be influenced by solvent and concentration. libretexts.orgmdpi.comnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carboxyl carbons are anticipated to resonate in the downfield region, typically between δ 170-185 ppm. libretexts.orgopenstax.org The carbons of the dichlorophenyl ring would be observed in the aromatic region (δ 120-140 ppm), with the carbon atoms directly bonded to chlorine atoms showing characteristic shifts. The aliphatic carbons of the succinic acid moiety would be found in the upfield region, likely between δ 30-55 ppm. mdpi.comresearchgate.net

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxyl (-COOH) | >10 (broad singlet) | 170 - 185 |

| Aromatic (C₆H₃Cl₂) | 7.0 - 7.5 (multiplet) | 120 - 140 |

| Aliphatic (-CH-CH₂-) | 2.5 - 4.5 (multiplets) | 30 - 55 |

Note: Predicted values are based on general ranges for similar functional groups and substituted aromatic compounds. libretexts.orgmdpi.comnih.govopenstax.orgresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. researchgate.netspectroscopyonline.com A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. libretexts.orgopenstax.orgorgchemboulder.com A sharp and intense peak corresponding to the C=O stretching of the carboxyl groups is expected between 1680 and 1740 cm⁻¹. openstax.orgspectroscopyonline.comorgchemboulder.com The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group typically appear in the fingerprint region, below 800 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Broad |

| C=O stretch (Carboxylic acid) | 1680 - 1740 | Strong, Sharp |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |

| C-Cl stretch | < 800 | Medium to Strong |

Note: These are typical ranges and the exact positions can be influenced by the molecular structure and sample state. libretexts.orgopenstax.orgspectroscopyonline.comorgchemboulder.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a compound with high accuracy and for confirming its molecular weight. For this compound (C₁₀H₈Cl₂O₄), HRMS would provide a highly accurate mass measurement of the molecular ion. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺, as well as for fragment ions containing chlorine. rsc.orgbohrium.combohrium.comacs.org The relative intensities of these isotopic peaks (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) would be indicative of the number of chlorine atoms present. High-resolution analysis allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the compound's identity. rsc.orgbohrium.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. helixchrom.comnih.gov For this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. researchgate.netnih.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups and achieve better peak shape and retention. helixchrom.comsielc.com Detection is commonly performed using a UV detector, as the phenyl ring provides strong chromophoric activity. The retention time and peak area can be used for qualitative identification and quantitative analysis, respectively. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer alternative selectivity for separating aromatic carboxylic acids. helixchrom.com

Typical HPLC Parameters for Aromatic Carboxylic Acid Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) or Mixed-Mode |

| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 220 or 254 nm) |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Note: These are general parameters and would require optimization for the specific analysis of this compound. helixchrom.comresearchgate.netsielc.com

Gas Chromatography (GC) with Derivatization Methods

GC is a high-resolution separation technique, but it is generally not suitable for the direct analysis of polar and non-volatile compounds like carboxylic acids due to their tendency to adsorb on the column and their poor thermal stability. lmaleidykla.ltcolostate.edulibretexts.orgresearchgate.net Therefore, a derivatization step is typically required to convert the carboxylic acid groups into more volatile and thermally stable esters.

Common derivatization methods for carboxylic acids include:

Alkylation: This involves converting the carboxylic acids into their corresponding esters (e.g., methyl or ethyl esters) using reagents like diazomethane, or an alcohol in the presence of an acid catalyst. libretexts.orgresearchgate.net

Silylation: This method replaces the acidic protons with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.ltresearchgate.net

Once derivatized, the resulting esters of this compound can be readily analyzed by GC, typically using a nonpolar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. GC-MS provides the added advantage of structural information from the fragmentation pattern of the derivatized analyte. researchgate.net

Ion Chromatography (IC) for Organic Anion Analysis

Ion Chromatography (IC) is a powerful and widely used technique for the analysis of ionic species, including organic anions. Its application to the analysis of this compound leverages its ability to separate and quantify ions based on their charge and interaction with an ion-exchange stationary phase. The analysis of organic anions by IC is critical for quality control, impurity profiling, and stability studies. nih.gov

The fundamental principle of IC involves the separation of ions on a chromatographic column containing an ion-exchange resin. For anion analysis, an anion-exchange column is used. The mobile phase, or eluent, typically consists of a basic solution (e.g., sodium carbonate and sodium bicarbonate) that competes with the analyte anions for the active sites on the resin, thereby facilitating their elution from the column. nih.govthermofisher.com Suppressed conductivity detection is often the preferred method as it enhances sensitivity by reducing the background conductivity of the eluent. nih.gov

While specific IC methods for this compound are not extensively detailed in publicly available literature, methods for closely related organic anions, such as succinate (B1194679), fumarate, and oxalate, provide a strong foundation for its analysis. nih.gov A single IC method has been developed for the rapid quantification of these counterions in active pharmaceutical ingredients (APIs). nih.gov The separation is typically achieved on a high-capacity anion-exchange column, such as a Dionex IonPac AS11-HC-4μm or a Metrosep A Supp 7, using a hydroxide (B78521) or carbonate/bicarbonate eluent gradient. thermofisher.commetrohm.com The presence of the dichlorophenyl group in this compound would likely increase its hydrophobicity compared to succinic acid, potentially leading to a longer retention time under standard conditions. Method optimization would therefore involve adjusting the eluent concentration or adding an organic modifier like acetonitrile to ensure efficient elution and sharp peak shapes. metrohm.com

The combination of IC with mass spectrometry (IC-MS) offers enhanced selectivity and sensitivity, allowing for confident peak identification and quantification at trace levels, even in complex matrices. metrohm.comcromlab-instruments.es

Table 1: Illustrative Ion Chromatography Conditions for Organic Anion Analysis

| Parameter | Setting | Reference |

| Column | High-capacity anion-exchange (e.g., Metrosep A Supp 7, Dionex IonPac AS20) | metrohm.comcromlab-instruments.es |

| Eluent | Sodium Carbonate / Sodium Bicarbonate or Potassium Hydroxide Gradient | nih.govcromlab-instruments.es |

| Flow Rate | 0.25 - 0.8 mL/min | metrohm.comcromlab-instruments.es |

| Detection | Suppressed Conductivity or Mass Spectrometry (MS) | nih.govmetrohm.com |

| Injection Volume | 5 - 200 µL | metrohm.comcromlab-instruments.es |

| Column Temperature | 45 - 55 °C | metrohm.com |

This table presents typical parameters that would serve as a starting point for developing a specific method for this compound, based on established methods for similar organic anions.

Method Development and Validation in Bio-analytical Research

Bioanalytical method development and validation are essential for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, serum, and urine. criver.comresearchgate.net These validated methods are fundamental to pharmacokinetic, toxicokinetic, and bioequivalence studies, providing critical data for assessing the performance and safety of a potential therapeutic agent. criver.comresearchgate.net The development of a robust bioanalytical method for this compound would follow stringent guidelines set by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.netpittcon.org

The process begins with method development, which involves optimizing procedures for sample preparation, chromatographic separation, and detection to ensure the method is suitable for its intended purpose. criver.com Key considerations include the physicochemical properties of the analyte, the required sensitivity (Lower Limit of Quantification, LLOQ), and the nature of the biological matrix. bebac.at For a compound like this compound, which contains two carboxylic acid groups, sample extraction techniques such as protein precipitation or liquid-liquid extraction (LLE) would be employed to remove proteins and other interfering components from the biological sample. bebac.at Chromatographic separation would likely be achieved using liquid chromatography, potentially coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. criver.com

Once developed, the method must be rigorously validated to demonstrate its reliability. Validation involves assessing several key parameters: researchgate.netnih.gov

Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components.

Accuracy: The closeness of the measured concentration values to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at both intra-day and inter-day levels.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range. Linearity is typically assessed using a regression analysis.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.

Stability: The stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. researchgate.net

Table 2: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria (ICH M10/FDA) | Reference |

| Accuracy | Closeness of mean test results to the true value. | Within ±15% of the nominal value (±20% for LLOQ). | pittcon.orgnih.gov |

| Precision | Repeatability of measurements (Intra- and Inter-day). | Coefficient of Variation (CV) ≤15% (≤20% for LLOQ). | pittcon.orgnih.gov |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. | pittcon.org |

| Selectivity | No significant interference at the analyte's retention time. | Response of blank samples should be ≤20% of the LLOQ response. | criver.com |

| LLOQ | Lowest quantifiable concentration. | Analyte response should be at least 5 times the blank response; Accuracy within ±20%, Precision ≤20%. | pittcon.org |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration change over time under storage conditions. | Mean concentration should be within ±15% of the nominal concentration. | researchgate.net |

The successful development and validation of a bioanalytical method for this compound would be a critical step in advancing its research, enabling accurate assessment of its behavior in biological systems. criver.com

Mechanistic Investigations of 2 2,6 Dichlorophenyl Succinic Acid at the Molecular and Cellular Level

Interactions with Specific Molecular Targets

As a structural analog of the endogenous metabolite succinate (B1194679), 2-(2,6-Dichlorophenyl)succinic acid is predicted to interact with proteins that normally bind succinate, namely enzymes for which succinate is a substrate and cell-surface receptors that are activated by succinate.

A primary molecular target for succinate analogs is succinate dehydrogenase (SDH), also known as mitochondrial complex II. wikipedia.orgkhanacademy.org SDH is a crucial enzyme that participates in both the citric acid cycle, where it oxidizes succinate to fumarate, and the electron transport chain, where it donates electrons to ubiquinone. wikipedia.orgkhanacademy.org The inhibition of SDH can have significant metabolic consequences.

It is well-established that molecules structurally similar to succinate can act as competitive inhibitors of SDH. slideshare.net Malonate, for instance, is a classic example of a competitive inhibitor that binds to the active site of SDH but cannot be oxidized, thereby blocking the enzyme's function. slideshare.net By analogy, this compound is hypothesized to act as an inhibitor of SDH. The presence of the bulky 2,6-dichlorophenyl group at the C2 position of the succinic acid backbone would likely influence its binding affinity for the catalytic site of the enzyme. This structural modification could potentially lead to a potent inhibition of SDH activity, disrupting cellular respiration and energy metabolism. nih.gov The inhibition of SDH by various compounds, including fungicides known as SDHIs, has been shown to have significant biological effects. nih.govcabidigitallibrary.org

| Enzyme Target | Inhibitor Class | Proposed Mechanism of Action | Potential Consequence |

| Succinate Dehydrogenase (SDH/Complex II) | Succinate Analog | Competitive inhibition by binding to the succinate-binding site of the enzyme. | Disruption of the citric acid cycle and mitochondrial electron transport, leading to impaired cellular respiration. wikipedia.orgkhanacademy.org |

Beyond its intracellular metabolic role, succinate also functions as an extracellular signaling molecule by activating a specific G-protein coupled receptor (GPCR) known as the succinate receptor 1 (SUCNR1), formerly GPR91. nih.govnih.gov This receptor is expressed in various tissues and is involved in sensing metabolic stress. nih.gov Activation of SUCNR1 by succinate triggers downstream signaling cascades that can influence a variety of physiological processes, including blood pressure regulation and inflammation. nih.gov

Given its structural similarity to succinate, this compound is a candidate for interaction with SUCNR1. It could potentially act as either an agonist, mimicking the effect of succinate, or as an antagonist, blocking the receptor's activation. Studies on other succinate analogs, such as cis-epoxysuccinic acid, have identified them as potent agonists of SUCNR1. nih.gov The large dichlorophenyl substituent on this compound would be a critical determinant of its binding affinity and functional activity at this receptor. Modulation of SUCNR1 by this compound could lead to significant alterations in cellular signaling. nih.govnih.gov

| Receptor Target | Natural Ligand | Proposed Interaction | Potential Signaling Outcome |

| Succinate Receptor 1 (SUCNR1/GPR91) | Succinate | The compound may act as an agonist or antagonist at the succinate binding site. | Activation or inhibition of G-protein coupled signaling pathways, leading to modulation of intracellular calcium levels or cyclic AMP production. nih.govdiscoverx.com |

Modulation of Cellular Signal Transduction Pathways

The interaction of this compound with its molecular targets can trigger a cascade of events that alter intracellular signal transduction pathways. Inhibition of SDH leads to an accumulation of intracellular succinate, which itself is a potent signaling molecule. nih.gov Elevated succinate levels can inhibit the activity of α-ketoglutarate-dependent dioxygenases, enzymes that are critical in epigenetic regulation and cellular sensing of oxygen. A key consequence of this inhibition is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that orchestrates cellular responses to low oxygen and can promote inflammatory gene expression. nih.gov

Modulation of the SUCNR1 receptor would also have profound effects on signaling. Depending on whether the compound acts as an agonist or antagonist, it could either stimulate or block signaling pathways linked to this receptor. SUCNR1 activation has been shown to have context-dependent effects on inflammation, sometimes promoting pro-inflammatory responses and at other times mediating anti-inflammatory effects. nih.gov

Effects on Key Cellular Processes

The modulation of the aforementioned molecular targets and signaling pathways would ultimately impact fundamental cellular processes.

Cellular Respiration : By inhibiting SDH (Complex II), this compound is expected to impair the function of the mitochondrial electron transport chain, leading to a decrease in cellular respiration and ATP production. nih.govnih.gov This can compromise cellular energy homeostasis and affect a wide range of energy-dependent cellular activities.

Inflammation : The compound may have a complex, dual role in modulating inflammation. On one hand, the potential for SDH inhibition and subsequent succinate accumulation and HIF-1α stabilization points towards a pro-inflammatory effect. nih.gov On the other hand, studies on various succinic acid derivatives have demonstrated anti-inflammatory properties, such as the suppression of pro-inflammatory cytokines like IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net This suggests that the net effect on inflammation may depend on the specific cellular context and the balance of its interactions with different targets.

Apoptosis : There is evidence that succinic acid and its derivatives can induce apoptosis, or programmed cell death, in certain cell types, particularly in cancer cell lines. researchgate.net This effect could be a consequence of severe mitochondrial dysfunction and energy depletion caused by SDH inhibition, or through other signaling pathways that are yet to be fully elucidated.

Biological Activity Profiling in In Vitro Systems

The potential biological activities of this compound can be profiled in various in vitro systems to validate the mechanistic hypotheses. Based on studies of related succinic acid derivatives, a number of biological effects can be anticipated. researchgate.netresearchgate.netnih.gov

For example, in vitro studies with succinic acid derivatives have shown immunomodulatory effects on macrophage cell lines, such as RAW 264.7. researchgate.net In these systems, derivatives have been observed to suppress the production of inflammatory mediators like IL-6 following stimulation with LPS. researchgate.net Furthermore, the anti-cancer potential of succinic acid has been investigated in various cancer cell lines, where it has been shown to reduce cell viability and induce apoptosis. researchgate.net While these findings are for related compounds, they provide a strong rationale for investigating similar activities for this compound.

| In Vitro System | Biological Activity | Observed Effect of Succinic Acid/Derivatives | Reference |

| RAW 264.7 Macrophage Cells | Anti-inflammatory Activity | Suppression of IL-6 production in LPS-stimulated cells. | researchgate.net |

| T-cell acute lymphoblastic leukemia (T-ALL) cell lines | Anti-cancer Activity | Induction of apoptosis. | researchgate.net |

| Renal cancer cell lines (CAKI-2, ACHN) | Anti-cancer Activity | Reduced cell viability and induction of apoptosis. | researchgate.net |

| Various cell lines | Enzyme Inhibition | Inhibition of α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B. | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 2,6 Dichlorophenyl Succinic Acid Derivatives

Impact of Succinic Acid Moiety Modifications

Modifications to the succinic acid portion of the molecule have been shown to significantly influence the biological profile of the resulting derivatives. The carboxylic acid groups of the succinic acid moiety are key features that can be altered to modulate properties such as potency and pharmacokinetics.

Esters of succinic acid, for instance, are recognized as potent insulin secretagogues. nih.gov One such modification is the creation of a monomethyl ester of succinic acid (SAM). Studies on SAM have shown that it can stimulate insulin release in a dose-dependent manner. nih.gov However, the nature of these modifications is critical, as prolonged exposure to certain derivatives may impact cell function. nih.gov

Table 1: Impact of Succinic Acid Moiety Modification on Biological Profile

| Modification | Example Compound | Observed Effect |

|---|---|---|

| Monomethyl Ester | Succinic Acid Monomethyl Ester (SAM) | Potent insulin secretagogue nih.gov |

Influence of Dichlorophenyl Substitution Pattern

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The position of the chlorine atoms on the phenyl group can dramatically alter the molecule's electronic properties, conformation, and ability to bind to target proteins.

The 2,6-dichloro substitution pattern, as seen in the parent compound, is a common feature in many biologically active molecules. This specific arrangement can impose a conformational restriction on the molecule, which may be favorable for binding to a specific biological target. For example, pyrido[2,3-d]pyrimidin-7-one derivatives containing a 6-(2,6-dichlorophenyl) group have been investigated as potent Abl kinase inhibitors. nih.govmssm.edu

Variations in the chlorine substitution pattern have been explored in related chemical series. For instance, compounds with a 3,4-dichlorophenyl group have been used as starting materials for the synthesis of novel heterocyclic compounds with potential antimicrobial and antifungal activities. mdpi.com Similarly, derivatives containing a 2-chlorophenyl moiety have been synthesized and evaluated for their biological activities. researchgate.net The choice of substitution pattern is a key element in the design of compounds with specific biological actions, as different isomers can exhibit distinct activities and selectivities. The study of N-(2,6-dichlorophenyl)succinamic acid highlights the focus on this specific substitution pattern in crystallographic and structural studies. nih.gov

Correlation Between Structural Features and Biological Efficacy

In studies of pyrido[2,3-d]pyrimidin-7-one derivatives, which feature the 2,6-dichlorophenyl group, a distinct trend was observed where the addition of polar substituents on an adjacent phenylamino moiety improved the potency of the compounds as Abl kinase inhibitors. nih.gov For example, derivatives substituted with polar groups like amino or hydroxyl groups showed higher potency compared to those with more hydrophobic substituents like a methyl group. nih.gov There was a good correlation (R²=0.7) between the potency of these derivatives and their ClogP (a measure of hydrophobicity), with potency decreasing as hydrophobicity increased. nih.gov

This principle underscores a broader concept in drug design: that a balance of hydrophilic and hydrophobic features is often necessary for optimal biological activity. The structural features of a molecule dictate its ability to interact with its target, for instance, through hydrogen bonds or hydrophobic interactions. ijcce.ac.ir The synthesis of a wide array of derivatives with varied substituents allows for the systematic exploration of these interactions, leading to the identification of compounds with enhanced efficacy. researchgate.netmdpi.com

Table 2: Correlation of Structural Features with Abl Kinase Inhibition

| Substituent Type on Phenylamino Moiety | Potency Trend | Rationale |

|---|---|---|

| Polar groups (e.g., -NH₂, -OH) | Increased potency nih.gov | Favorable interactions in the binding pocket nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different enantiomers of a drug can exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the various stereoisomers of a chiral molecule. nih.govnih.gov

For a molecule like 2-(2,6-dichlorophenyl)succinic acid, which contains a chiral center, the three-dimensional arrangement of the substituents around this center is critical. The two enantiomers of a chiral drug should be considered as two distinct chemical entities. nih.gov One enantiomer may bind to a biological target with high affinity and produce the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even contribute to undesirable side effects. nih.gov

Studies on other chiral molecules have demonstrated that stereochemistry can profoundly affect biological outcomes. For example, in a series of antimalarial compounds, only isomers with a specific (5S, αS) stereochemistry displayed significant activity, suggesting that their uptake and/or target interaction is stereoselective. nih.gov This highlights that the specific 3D shape of a molecule is often essential for it to fit correctly into its binding site. nih.gov Therefore, for derivatives of this compound, it is crucial to consider the stereochemistry at the chiral center, as the biological efficacy is likely to be dependent on a specific stereoisomer.

Research Applications of 2 2,6 Dichlorophenyl Succinic Acid Across Disciplines

Pharmaceutical Chemistry Research

In the field of pharmaceutical chemistry, 2-(2,6-Dichlorophenyl)succinic acid is recognized for its role as a versatile building block in the synthesis of biologically active compounds. chemimpex.com

Precursor in Therapeutic Compound Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its chemical structure is leveraged by researchers to construct larger, more complex therapeutic agents. The reactivity of its carboxylic acid groups allows for the formation of amides, esters, and other functional groups essential for creating diverse molecular architectures. This utility is exemplified in the broader use of the 2,6-dichlorophenyl moiety in medicinal chemistry. For instance, the related compound 2-(2,6-dichlorophenyl)acetic acid is a key reagent in the synthesis of LY3154207, a complex molecule investigated as a positive allosteric modulator of the human dopamine D1 receptor. researchgate.netnih.gov

Exploration of Anti-inflammatory Properties

Research efforts have specifically utilized this compound in the development of anti-inflammatory drugs. chemimpex.com The dichlorophenyl group is a common feature in a number of compounds with anti-inflammatory potential. Studies on structurally related molecules, such as N-(2,6-dichlorophenyl)-o-aminophenylacetic acid, have demonstrated anti-inflammatory effects in both acute and subacute inflammation models, underscoring the relevance of the 2,6-dichlorophenyl scaffold in this area of therapeutic research. nih.govnih.gov

Role in Drug Discovery and Development Initiatives

As a direct consequence of its utility as a precursor, this compound is considered a crucial component in various drug discovery and development initiatives. chemimpex.com Its availability allows medicinal chemists to design and execute synthetic pathways for novel therapeutic candidates. The ability to modify biological pathways through molecules derived from this intermediate positions it as a key element for innovation in creating new treatments. chemimpex.com

Agrochemical Research and Development

The applications of this compound extend into the agrochemical sector, where it functions as a key intermediate in the production of crop protection agents. chemimpex.com

Intermediate in Herbicide Synthesis

The compound is used in the formulation and synthesis of herbicides. chemimpex.com It acts as a building block for creating active ingredients designed to manage weed growth, thereby helping to improve crop yields. chemimpex.com

Intermediate in Fungicide Synthesis

In addition to its role in herbicide development, this compound is also employed as an intermediate in the synthesis of fungicides. chemimpex.com The 2,6-dichlorophenyl structural motif is present in certain fungicidal compositions, highlighting its importance in the development of agents that protect crops from pathogenic fungi. chemimpex.comgoogle.com

Biotechnology and Bioactive Compound Investigations

In the realm of biotechnology, the focus is on understanding and harnessing the biological activities of chemical compounds for therapeutic and other life science applications. While research on this compound is still developing, its parent molecule, succinic acid, and other dichlorophenyl-containing compounds have shown notable biological effects, prompting investigation into this specific derivative.

Assessment of Antimicrobial Properties

The investigation into the antimicrobial properties of succinic acid derivatives is an active area of research. Succinic acid itself has been identified as a potent antibacterial agent. For instance, it has demonstrated significant activity against foodborne pathogens like Staphylococcus aureus and Pseudomonas fluorescens by damaging the cell membrane and intracellular structures. nih.gov While direct studies on the antimicrobial effects of this compound are not extensively documented in publicly available literature, the known antimicrobial nature of succinic acid provides a strong rationale for its evaluation. The presence of the dichlorophenyl group could potentially modulate this activity, a hypothesis that warrants further scientific inquiry.

Investigation of Anticancer Potential

Derivatives of succinic acid have shown promise in anticancer research by inducing apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net Studies on succinic acid have demonstrated its ability to reduce the viability of renal cancer cell lines, such as CAKI-2 and ACHN, while having no significant effect on healthy cells. nih.govresearchgate.net Furthermore, other compounds containing a 2,6-dichlorophenyl moiety have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, showing varying degrees of potency. nih.gov These findings suggest that this compound is a candidate for investigation into its potential anticancer activities, exploring whether the combination of the succinic acid backbone and the dichlorophenyl group can yield synergistic or novel anticancer properties.

Materials Science and Polymer Research

In materials science, this compound is recognized for its role as a building block in the synthesis of new polymers and complex organic materials. chemimpex.com Its chemical structure allows it to be incorporated into polymer chains, potentially enhancing the properties of the resulting materials. chemimpex.com

Enhancement of Polymer Properties

The incorporation of compounds like this compound into polymer formulations can improve material properties such as durability and resistance to degradation. chemimpex.com Succinic acid is a well-known bio-based platform chemical used to create a variety of polyesters. rsc.orgfraunhofer.de Research on copolyesters based on succinic acid has shown that their properties, such as melting point and crystallinity, can be tuned by copolymerization with other diacids. doaj.orgnih.govmocedes.org The introduction of the rigid dichlorophenyl group from this compound into a polyester backbone is an area of interest for creating high-performance materials with potentially enhanced thermal and mechanical stability.

Building Block for Complex Organic Materials

Beyond polymers, this compound serves as a valuable intermediate in the synthesis of more complex organic compounds. chemimpex.com Its stability and specific reactivity profile enable its use in creating novel therapeutic agents and other advanced materials. chemimpex.com The synthesis of various biologically active molecules often utilizes such intermediates to construct the final complex structure. chemimpex.com

Environmental Science and Remediation Research

The application of this compound in environmental science is an emerging area of interest. The compound is utilized in studies that assess the degradation of pollutants. chemimpex.com This research is crucial for developing effective strategies for environmental remediation and promoting sustainability. chemimpex.com By understanding the pathways and rates of degradation of such chlorinated aromatic compounds, scientists can better devise methods to clean up contaminated sites.

Assessment of Pollutant Impacts

The environmental relevance of this compound stems from its connection to widely used chemical products. It is recognized as an intermediate in the synthesis of certain herbicides and pharmaceuticals. chemimpex.com Consequently, its potential release into the environment during manufacturing processes or as a metabolite of parent compounds is a subject of scrutiny.

Research has indicated that chlorinated aromatic compounds, a class to which this compound belongs, can be formed as degradation byproducts of more complex chemicals. For instance, studies on the degradation of the widely used nonsteroidal anti-inflammatory drug diclofenac have identified related chlorinated phenylacetic acid derivatives as metabolites. While specific environmental impact studies on this compound are still emerging, its structural similarity to known pollutants necessitates further investigation into its potential persistence, bioaccumulation, and toxicity in various environmental compartments.

Studies on Chemical Degradation Processes in Ecosystems

Understanding the fate of this compound in the environment is crucial for assessing its potential risks. Research into the degradation of structurally similar compounds provides valuable insights. For example, studies on the microbial degradation of 2,6-dichlorophenol have shown that the breakdown process can lead to the formation of succinic acid as an intermediate metabolite. This suggests that microbial communities in soil and water may possess the enzymatic machinery to cleave the succinic acid moiety from the dichlorinated phenyl ring of this compound.

The degradation of such compounds is influenced by a variety of environmental factors. The table below summarizes key factors that can affect the degradation of chlorinated aromatic compounds in the environment.

| Factor | Influence on Degradation |

| Microbial Populations | The presence of specific microbial species with the necessary enzymes is critical for biodegradation. |

| Oxygen Availability | Aerobic and anaerobic conditions can lead to different degradation pathways and rates. |

| pH | Soil and water pH can affect microbial activity and the chemical stability of the compound. |

| Temperature | Generally, higher temperatures (within a certain range) increase the rate of microbial metabolism and chemical reactions. |

| Organic Matter Content | Soil organic matter can influence the bioavailability of the compound to microorganisms. |

Further research is needed to elucidate the specific degradation pathways, kinetics, and half-life of this compound in different ecosystems. Identifying the specific microorganisms and enzymes involved in its breakdown will be essential for developing potential bioremediation strategies.

Role in Nitrogen Inhibitor Research

A significant area of investigation for this compound is its potential role as a nitrification inhibitor. Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate, is a key process in the nitrogen cycle and can lead to nitrogen losses from agricultural soils through leaching and denitrification, resulting in both economic losses and environmental pollution.

Nitrification inhibitors are compounds that slow down this process, thereby improving nitrogen use efficiency by crops. Research has demonstrated that certain derivatives of succinic acid can effectively inhibit nitrification. For instance, 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid (DMPSA) is a known nitrification inhibitor. This strongly suggests that the succinic acid moiety can be a key functional group for inhibiting the activity of ammonia monooxygenase (AMO), the primary enzyme responsible for the first step of nitrification.

The potential mechanism of action for succinic acid derivatives as nitrification inhibitors is believed to involve the chelation of the copper ions at the active site of the AMO enzyme, thereby blocking its function. The table below outlines the key characteristics of nitrification inhibitors.

| Characteristic | Description |

| Target Enzyme | Primarily ammonia monooxygenase (AMO). |

| Mechanism of Action | Often involves binding to the active site of the enzyme, preventing the oxidation of ammonia. |

| Agricultural Benefit | Improves nitrogen use efficiency, reduces nitrate leaching, and can decrease nitrous oxide emissions. |

| Chemical Structures | Diverse, but can include compounds with specific functional groups capable of interacting with the enzyme's active site. |

While direct studies on the nitrification-inhibiting properties of this compound are not yet widely published, the established activity of other succinic acid derivatives provides a strong rationale for its investigation in this area. Future research will likely focus on quantifying its inhibitory effects on nitrification in different soil types and its potential for use in agricultural applications to enhance nitrogen fertilizer efficiency.

Computational Chemistry and Theoretical Modeling of 2 2,6 Dichlorophenyl Succinic Acid

Molecular Docking Simulations for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets for a given compound. For 2-(2,6-Dichlorophenyl)succinic acid, docking simulations can screen libraries of biological macromolecules (proteins, enzymes) to identify those with which it might interact with high affinity.

The molecule's structure, containing two carboxylic acid groups and a dichlorophenyl ring, suggests it could interact with various enzyme active sites or receptor binding pockets. The carboxylic acid moieties are capable of forming strong hydrogen bonds and ionic interactions (as carboxylates), while the 2,6-dichlorophenyl group can engage in hydrophobic, pi-stacking, and halogen bonding interactions.

While specific docking studies on this compound are not widely published, research on structurally similar compounds provides a framework for predicting its likely targets. For instance, docking studies on other small molecules with apoptotic proteins have shown how different functional groups contribute to binding. tjnpr.org By modeling the interactions of this compound with various protein targets, researchers can generate a ranked list of potential biological partners based on calculated binding affinities. nih.govnih.gov These predictions can then guide experimental validation, streamlining the process of discovering the compound's mechanism of action.

Table 1: Predicted Molecular Docking Parameters for this compound with Hypothetical Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Type of Interaction |

| Enzyme A (e.g., a Dehydrogenase) | -8.5 | Arg120, Lys250 | Hydrogen Bond, Ionic |

| Val180, Leu210 | Hydrophobic | ||

| Phe175 | π-π Stacking | ||

| Receptor B (e.g., a Kinase) | -7.9 | Asp310 | Hydrogen Bond |

| Met290, Ile340 | Hydrophobic | ||

| Tyr300 | Halogen Bond (with Cl) | ||

| Apoptotic Protein C | -7.2 | Ser95, Thr150 | Hydrogen Bond |

| Pro145, Ala148 | Hydrophobic |

Note: This table is illustrative, providing examples of the types of data generated from molecular docking simulations.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. nih.gov These methods can accurately predict molecular geometry, orbital energies, and the distribution of electron density, which together determine the molecule's reactivity and interaction potential. For this compound, DFT calculations, often using a basis set like 6-311+G(d,p), can elucidate several key features. researchgate.netresearchgate.net

One of the primary outputs is the molecular electrostatic potential (MEP) map, which visualizes the electron density on the molecule's surface. nih.govresearchgate.net For this compound, the MEP would show regions of negative potential around the oxygen atoms of the carboxylic acid groups, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxyl and C-H groups would show positive potential.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, these calculations can predict the acidity (pKa) of the two carboxylic acid groups, which is fundamental to understanding the molecule's charge state in a biological environment. diva-portal.org

Table 2: Representative Data from Quantum Chemical Calculations for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

| Predicted pKa1 | ~3.8 | Acidity of the first carboxylic acid group |

| Predicted pKa2 | ~5.2 | Acidity of the second carboxylic acid group |

Note: The values in this table are representative estimates for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide information on a static molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational flexibility over time. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules, providing a view of how this compound would behave in a solution or within a protein's binding site.

A key aspect for this molecule is the conformational freedom of the succinic acid backbone and the rotation around the single bond connecting it to the dichlorophenyl ring. Studies on succinic acid itself have shown that it has multiple conformers, with a "twisted" or "gauche" form being more stable than the planar "trans" form in the gas phase. researchgate.net For this compound, the bulky chlorine atoms at the ortho positions of the phenyl ring create significant steric hindrance. This steric clash forces a highly twisted conformation, with the plane of the phenyl ring being nearly perpendicular to the succinic acid chain. nih.gov

MD simulations can quantify this flexibility by tracking key dihedral angles over the course of the simulation (e.g., 100 nanoseconds). nih.gov This analysis reveals the most populated conformational states and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket. researchgate.net

Table 3: Key Conformational Parameters for this compound from Theoretical Analysis

| Parameter | Description | Predicted Finding |

| C-C-C-C Dihedral Angle | Torsion angle of the succinic acid backbone | Predominantly gauche (twisted) conformations, similar to unsubstituted succinic acid. researchgate.net |

| Ring-Chain Dihedral Angle | Angle between the plane of the phenyl ring and the succinic acid chain | Highly twisted (~70-90°) due to steric hindrance from ortho-chlorine atoms. nih.gov |

| Carboxyl Group Orientation | Relative position of the two -COOH groups | Can adopt both syn and anti conformations, influencing hydrogen bonding capability. researchgate.net |

| Root Mean Square Deviation (RMSD) | Measure of atomic positional changes over time | Low RMSD would indicate a relatively rigid structure in its preferred conformation. nih.gov |

Prediction of Reactivity and Interaction Mechanisms

By integrating the findings from docking, quantum chemistry, and molecular dynamics, a comprehensive picture of the reactivity and potential interaction mechanisms of this compound can be formed.

Reactivity: Quantum chemical calculations, specifically the MEP and HOMO-LUMO analysis, are the primary tools for predicting chemical reactivity. researchgate.net The two carboxylic acid groups are the most reactive sites, readily participating in acid-base reactions, esterification, and, crucially for biological interactions, forming strong hydrogen bonds. The dichlorophenyl ring, while less reactive, influences the molecule's electronic properties through inductive effects and is a key site for non-covalent interactions.

Interaction Mechanisms: Molecular docking and MD simulations predict how these reactive features translate into interactions with biological targets. The primary mechanism of interaction is expected to be hydrogen bonding, where the carboxylic acid groups act as both hydrogen bond donors (O-H) and acceptors (C=O). tjnpr.org Upon deprotonation at physiological pH, the resulting carboxylate groups can form strong salt bridges with positively charged amino acid residues like arginine and lysine.

The 2,6-dichlorophenyl group contributes significantly to binding affinity through:

Hydrophobic Interactions: The nonpolar phenyl ring can fit into hydrophobic pockets within a protein.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The aromatic ring can stack with other aromatic residues such as phenylalanine, tyrosine, or tryptophan.

These computational methods collectively suggest that this compound is a molecule with well-defined reactive sites and the potential for specific, high-affinity interactions with biological targets, making it a compound of interest for further investigation. chemimpex.com

Future Research Trajectories and Broader Academic Impact

Emerging Research Areas for 2-(2,6-Dichlorophenyl)succinic Acid

While this compound is established as a precursor in the synthesis of pharmaceuticals and agrochemicals, its potential applications are expanding into new and innovative domains. chemimpex.com Researchers are beginning to explore its utility beyond its role as a simple building block, investigating its intrinsic properties and those of its novel derivatives.

Key emerging areas include:

Advanced Agrochemicals: Research is moving towards the development of more targeted and environmentally benign herbicides and fungicides. The focus is on creating derivatives of this compound that exhibit higher efficacy at lower concentrations, reducing environmental load.

Novel Pharmaceuticals: Beyond its use in synthesizing anti-inflammatory drugs, the compound is being investigated as a scaffold for new therapeutic agents. chemimpex.com Its ability to interact with biological pathways is being harnessed to design molecules for a wider range of diseases, potentially including metabolic or neurological disorders.

Material Science and Polymer Chemistry: The dicarboxylic acid nature of the molecule makes it a candidate for the synthesis of specialty polymers and polyesters. Research is focusing on incorporating this compound into polymer backbones to create materials with enhanced thermal stability, flame retardancy (due to the chlorine atoms), and specific mechanical properties.

Environmental Remediation: The compound is being utilized in studies aimed at understanding the biodegradation pathways of chlorinated aromatic compounds, a significant class of environmental pollutants. chemimpex.com This research could lead to the development of new bioremediation strategies.

Table 1: Emerging Research Applications for this compound

| Research Area | Focus of Investigation | Potential Impact |

|---|---|---|

| Advanced Agrochemicals | Synthesis of high-efficacy, low-impact herbicides and fungicides. chemimpex.com | Enhanced crop protection with minimized environmental footprint. |

| Novel Pharmaceuticals | Development of new therapeutic agents beyond anti-inflammatory drugs. chemimpex.com | Expansion of treatment options for various diseases. |

| Material Science | Creation of specialty polymers with unique properties. | Development of advanced materials for high-performance applications. |

| Environmental Remediation | Use in studies on the degradation of chlorinated pollutants. chemimpex.com | New strategies for cleaning up contaminated environments. |

Integration into Multi-Omics Research

The advent of multi-omics—a holistic approach that combines data from genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to understand complex biological systems. While direct multi-omics studies on this compound are not yet prevalent, its structural relationship to succinic acid, a central metabolite in the tricarboxylic acid (TCA) cycle, makes it an ideal candidate for such investigations.

Integrating this compound into multi-omics workflows could elucidate its mechanism of action on a systemic level. For instance, by treating cell cultures or model organisms with the compound, researchers can simultaneously measure changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics). This approach can reveal not only the intended molecular target but also off-target effects and downstream consequences throughout the biological network.

A study on methylmalonic aciduria, a metabolic disorder affecting succinyl-CoA synthesis, demonstrated how a multi-layered omics approach could identify dysregulation of the TCA cycle and its replenishment (anaplerosis) by glutamine. nih.gov Similarly, a multi-omics analysis could be designed to investigate how this compound or its derivatives perturb the TCA cycle and connected pathways, providing critical insights for drug development or toxicology. Such studies can identify biomarkers of exposure or effect and help in understanding the vulnerabilities of certain cancers or pathogens. nih.gov

Table 2: Hypothetical Multi-Omics Workflow for Studying this compound

| Omics Layer | Analytical Technique | Research Question | Expected Outcome |

|---|---|---|---|

| Transcriptomics | RNA-Seq | Which genes are differentially expressed upon exposure to the compound? | Identification of regulated cellular pathways and signaling cascades. |

| Proteomics | Mass Spectrometry (DIA-MS) | Which protein levels change, and are there post-translational modifications? nih.gov | Pinpointing protein targets and understanding functional changes. |

| Metabolomics | GC-MS / LC-MS | How does the compound alter the cellular metabolic profile, particularly TCA cycle intermediates? | Revealing metabolic reprogramming and potential bioactivity. |

| Integrative Analysis | Bioinformatics | How do the changes across omics layers correlate? | A systems-level understanding of the compound's biological impact. |

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in both academic and industrial research. researchgate.net The synthesis and application of this compound offer significant opportunities for implementing these principles.

The conventional synthesis often involves reacting 2,6-dichlorobenzaldehyde (B137635) with malonic acid, which may use traditional solvents and catalysts. Applying green chemistry could involve several improvements:

Safer Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents.

Catalysis: Employing biocatalysts (enzymes) or heterogeneous catalysts that are more efficient, selective, and can be easily recovered and reused. Recent research has shown success in using natural catalysts like lemon juice, combined with renewable energy sources like concentrated solar radiation, for similar chemical transformations. nih.gov

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasonication to reduce reaction times and energy consumption, as opposed to conventional heating. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

By adopting these greener methodologies, the production of this compound can become more sustainable, reducing waste generation and reliance on non-renewable resources. researchgate.net

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Conventional Approach | Green Alternative |

|---|---|---|

| Solvent Use | Traditional organic solvents (e.g., ethanol). orgsyn.org | Water, ionic liquids, or deep eutectic solvents. researchgate.net |

| Catalyst | Homogeneous base catalysts (e.g., sodium ethoxide). | Reusable heterogeneous catalysts, enzymes, or natural acids (e.g., citric acid from lemon juice). nih.gov |

| Energy Source | Conventional heating with long reaction times. | Microwave irradiation, ultrasonication, or solar energy to accelerate reactions. researchgate.netnih.gov |

| Waste Reduction | May generate significant by-products and waste streams. | High atom economy routes, catalyst recycling, and use of renewable feedstocks. researchgate.net |

Challenges and Opportunities in Translational Research

Translational research is the process of "translating" findings from basic science into practical applications, such as new medicines or therapies. nih.gov For a compound like this compound, which serves as a precursor to potential pharmaceuticals, the path of translational research is fraught with challenges but also rich with opportunities. chemimpex.com

Challenges:

Preclinical "Proof-of-Concept": A primary hurdle is demonstrating a clear therapeutic effect and an acceptable safety profile in preclinical models. Data variability and the difficulty in creating animal models that accurately predict human responses are significant challenges. nih.gov

Funding and Resources: Advancing a compound through the expensive stages of preclinical and clinical development requires substantial funding, which can be a major barrier. nih.gov

Regulatory Hurdles: The regulatory landscape for new drug approval is complex and stringent, requiring extensive documentation of efficacy, safety, and manufacturing processes. nih.gov

Scientific and Social Factors: Translational research can be slowed by a range of issues, from the purely scientific, like understanding a drug's precise mechanism of action, to social factors, such as intellectual property and the availability of qualified investigators. nih.gov

Opportunities:

Targeted Therapies: A deeper understanding of the molecular targets of derivatives of this compound can enable the development of highly targeted therapies. This precision approach, informed by basic science, can lead to greater efficacy and fewer side effects. nih.gov

Advanced Translational Tools: The development of new tools, such as advanced imaging techniques and robust biomarkers, can improve the predictive power of preclinical studies and streamline clinical trials. nih.gov

Collaborative Science: Increased collaboration between academic researchers, private industry, and clinical scientists is essential to overcome the multifaceted challenges of translational research and accelerate the development of new treatments. nih.govnih.gov

Successfully navigating these challenges is key to realizing the full therapeutic potential of novel compounds derived from this compound.

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Succinic acid |

| 2,6-dichlorobenzaldehyde |

| Malonic acid |

| Succinyl-CoA |

| Glutamine |

| Sodium ethoxide |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-Dichlorophenyl)succinic acid, and how can purity be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Esterification : React 2,6-dichlorophenylmagnesium bromide with diethyl succinate under anhydrous conditions to form the intermediate ester.

Hydrolysis : Use acidic (e.g., HCl) or basic (e.g., NaOH) hydrolysis to convert the ester to the carboxylic acid.

- Purity Optimization : Employ recrystallization in ethanol-water mixtures (70:30 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via HPLC (C18 column, 0.1% H3PO4 in acetonitrile/water) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry using coupling patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, succinic acid protons at δ 2.6–3.1 ppm).

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (C10H8Cl2O4, exact mass 263.985 Da) with ESI-negative mode .

Q. How does the solubility profile of this compound impact its experimental applications?

- Methodological Answer : The compound exhibits low solubility in water (<1 mg/mL at 25°C) but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, pre-dissolve in DMSO (≤5% v/v) to avoid precipitation. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the catalytic activity of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Factorial Design : Vary parameters like temperature (80–120°C), ligand-to-metal ratio (1:1–1:3), and reaction time (12–48 hours) to optimize MOF crystallinity and surface area.

- Characterization : Use PXRD to confirm phase purity and BET analysis for surface area quantification. Compare with Ce(IV)-MOFs synthesized using other dicarboxylic acids (e.g., 2,3-dimethylsuccinic acid) to assess ligand-specific effects .

Q. How can computational modeling resolve contradictions in the acid dissociation constants (pKa) of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to predict pKa values for both carboxylic groups. Account for solvent effects (e.g., COSMO-RS model for aqueous systems).

- Experimental Validation : Perform potentiometric titrations in 0.1 M KCl at 25°C. Discrepancies between computed and experimental pKa may arise from steric hindrance caused by the 2,6-dichloro substituents .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid for enantiomeric resolution.

- Membrane Technology : Employ enantioselective supported liquid membranes (SLMs) with β-cyclodextrin carriers for large-scale separations .

Q. How can kinetic studies elucidate the degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Pseudo-First-Order Kinetics : Expose the compound to UV light (254 nm) or hydroxyl radicals (via Fenton’s reagent) and monitor degradation via LC-MS.

- Intermediate Identification : Use tandem MS/MS to detect chlorinated byproducts (e.g., dichlorophenol derivatives), which may require toxicity assessment using in silico tools like ECOSAR .

Methodological Resources

- Data Contradiction Analysis : Apply Bayesian statistics to reconcile discrepancies between theoretical predictions (e.g., pKa) and experimental results, incorporating uncertainty intervals .

- Process Optimization : Utilize response surface methodology (RSM) to maximize yield while minimizing byproduct formation during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.